Narcissoside

Übersicht

Beschreibung

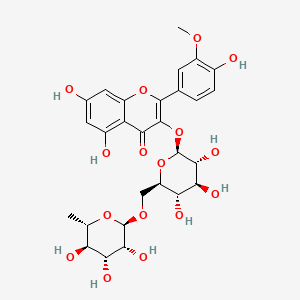

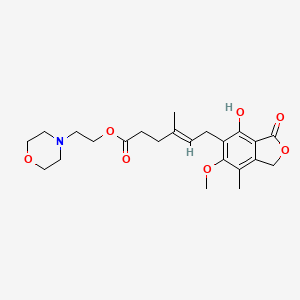

Narcissoside is a flavonoid glycoside found in the plant Z. simplex and has antioxidative and antitumor activities . It scavenges radicals in a cell-free assay when used at concentrations of 1, 10, and 100 µM .

Synthesis Analysis

Narcissoside has been found in Sambucus nigra flowers (elderflowers) and has shown potential in Parkinson’s disease models . It lessened the 6-hydroxydopamine (6-OHDA)-induced increase in reactive oxygen species (ROS) and apoptosis in SH-SY5Y cells .Molecular Structure Analysis

Narcissoside has a molecular formula of C28H32O16 and a molecular weight of 624.54 . It has been found to insert into the active site cavity of DPP-4 and interact with the key amino acid residues of the active site .Chemical Reactions Analysis

Narcissoside has been found to reversibly inhibit DPP-4 in a mixed type .Physical And Chemical Properties Analysis

Narcissoside is a yellow crystalline powder . It has a density of 1.7±0.1 g/cm3, a boiling point of 953.1±65.0 °C at 760 mmHg, and a melting point of 182-184ºC .Wissenschaftliche Forschungsanwendungen

Neuroprotection in Parkinson’s Disease

A study by Fu et al. (2022) highlighted the neuroprotective capability of narcissoside in Parkinson's disease models. They discovered that narcissoside reduced oxidative stress and apoptosis in cell models and improved dopamine-related behavior in nematode models. This suggests its potential as a therapeutic agent for Parkinson's disease.

Potential COVID-19 Inhibitor

The research by Dubey & Dubey (2020) explored the potential of narcissoside as a novel coronavirus (COVID-19) inhibitor. Through molecular docking studies, they found that narcissoside showed a higher affinity towards the COVID-19 protein than the standard inhibitor, indicating its potential as a treatment option.

Anti-Alzheimer's, Antidiabetic, and Anti-Leukemia Potential

Liu et al. (2020) investigated narcissoside’s potential in treating Alzheimer's disease, diabetes, and acute myeloid leukemia. Their study showed that narcissoside exhibited antioxidant activities and could inhibit key enzymes related to these diseases.

Enhancement of TRPV1 Channels Activation

A study by Ha et al. (2022) found that narcissoside, extracted from lotus seeds, can activate TRPV1 channels in sensory neurons. This discovery provides insight into the potential use of narcissoside in treatments related to ion channel activation.

Phytoremediation and Alkaloid Production

Research by Soleimani et al. (2019) on Narcissus tazetta plants demonstrated that these plants can accumulate cadmium and enhance alkaloid content under stress. This suggests a role for narcissoside-containing plants in environmental remediation and pharmacology.

Anticancer Properties

The anticancer potential of narcissoside was highlighted in a study by Evidente & Kornienko (2009). They emphasized the importance of Amaryllidaceae alkaloids, including narcissoside, in potentially treating cancer.

Biochemical Analysis in Narcissus Cultivars

A study by Li et al. (2015) examined the composition of carotenoids and flavonoids in various Narcissus cultivars, which could be relevant for understanding the biosynthesis and accumulation of compounds like narcissoside in these plants.

Wirkmechanismus

Target of Action

Narcissoside has been found to interact with several targets. It has a high affinity with the protein complex 6W63 of SARS-CoV-2 . In Parkinson’s disease models, it has been shown to interact with the miR200a/Nrf-2/GSH axis .

Mode of Action

Narcissoside’s mode of action is primarily through its antioxidant potential. It lessens the 6-hydroxydopamine (6-OHDA)-induced increase in reactive oxygen species (ROS) and apoptosis in SH-SY5Y cells . It also enhances the miR200a/Nrf-2/GSH antioxidant pathway .

Biochemical Pathways

Narcissoside affects several biochemical pathways. It enhances the miR200a/Nrf-2/GSH antioxidant pathway, which is crucial in managing oxidative stress . It also mediates the MAPK/Akt associated signaling pathway . Narcissoside diminishes the 6-OHDA-induced phosphorylation of JNK and p38, while rising activities of ERK and Akt in resisting apoptosis .

Result of Action

Narcissoside has shown promising results in neuroprotection. In Parkinson’s disease models, it reduced degeneration of dopaminergic neurons and ROS generation . It also improved dopamine-related food-sensitive behavior and shortened lifespan . Furthermore, Narcissoside increased total glutathione (GSH) by increasing the expression of the catalytic subunit and modifier subunit of γ-glutamylcysteine ligase in cells and nematodes .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-GEBJFKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209157 | |

| Record name | Narcissin flavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604-80-8 | |

| Record name | Narcissin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narcissin flavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narcissin flavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARCISSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AX11L1TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

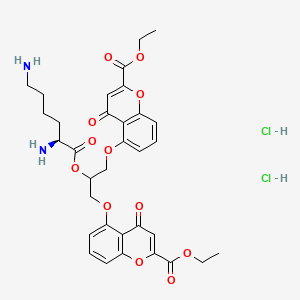

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

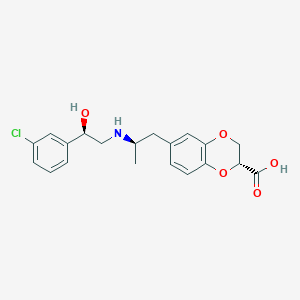

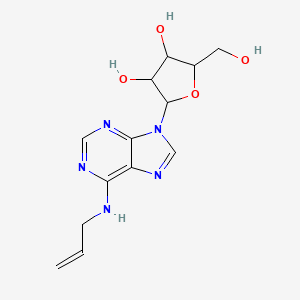

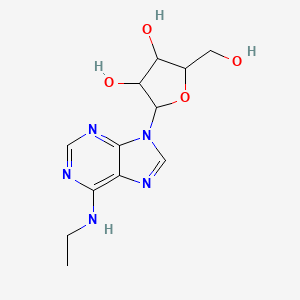

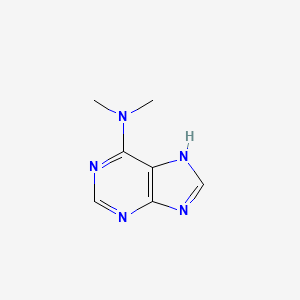

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)